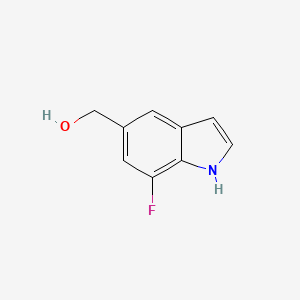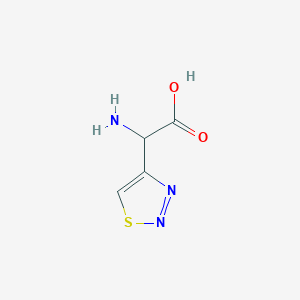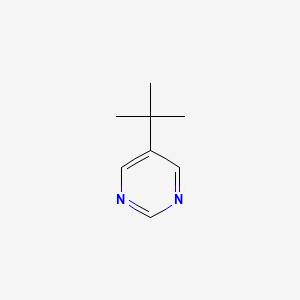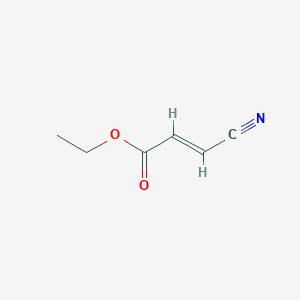
Ethyl 3-cyanoprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyanoprop-2-enoate: is an organic compound with the molecular formula C6H7NO2. It is a colorless liquid with a faint sweet smell and is known for its low viscosity. This compound belongs to the class of cyanoacrylates, which are widely used as adhesives due to their fast-setting and strong bonding properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-cyanoprop-2-enoate can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate. This exothermic reaction produces the polymer, which is subsequently sintered and thermally cracked to yield the monomer . Another method involves the ethoxy carbonylation of cyanoacetylene .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of sodium ethoxide as a catalyst in a Knoevenagel condensation reaction. This method is efficient and environmentally friendly, producing the desired product under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-cyanoprop-2-enoate undergoes various chemical reactions, including:
Polymerization: Rapid polymerization occurs in the presence of moisture.
Condensation: It can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate.
Common Reagents and Conditions:
Catalysts: Sodium ethoxide is commonly used in the Knoevenagel condensation reaction.
Solvents: Ethanol is often used as a solvent in these reactions.
Major Products: The primary product formed from these reactions is this compound itself, which can further polymerize to form strong adhesives .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-cyanoprop-2-enoate has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action for ethyl 3-cyanoprop-2-enoate involves rapid polymerization upon contact with moisture. This polymerization forms strong bonds with various materials, making it an effective adhesive . In biological applications, it interacts with proteins to form stable bonds, which is useful for wound closure and tissue adhesion .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyanoacrylate: Another cyanoacrylate ester with similar adhesive properties.
Methyl 2-cyanoprop-2-enoate: A related compound used in similar applications.
Uniqueness: Ethyl 3-cyanoprop-2-enoate is unique due to its specific molecular structure, which allows for rapid polymerization and strong bonding properties. Its versatility in various applications, from industrial adhesives to medical uses, sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H7NO2 |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
ethyl (E)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3+ |
InChI-Schlüssel |
AMQZZSZCLSVKLO-ONEGZZNKSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C#N |
Kanonische SMILES |
CCOC(=O)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


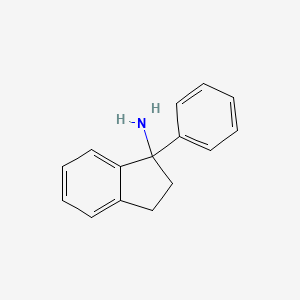



![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)


![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
